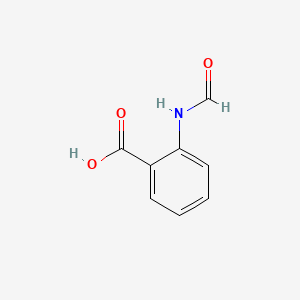

2-(Formylamino)benzoic acid

描述

属性

IUPAC Name |

2-formamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-7-4-2-1-3-6(7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLPDUXGHXIXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187059 | |

| Record name | N-Formylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formylanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3342-77-6 | |

| Record name | Formylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3342-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3342-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6670418F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Formylanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Methodology

Anthranilic acid can be directly converted to 2-(formylamino)benzoic acid by reacting it with formamide under controlled conditions:

- Reagents : Anthranilic acid and formamide.

- Conditions : Typically, the reaction is carried out at elevated temperatures (e.g., 150–200°C) to facilitate the amidation process.

- Catalysts : In some cases, an acidic catalyst like sulfuric acid may be used to enhance the reaction rate.

Reaction Equation

$$

\text{C}7\text{H}7\text{NO}2 + \text{HCONH}2 \rightarrow \text{C}8\text{H}7\text{NO}3 + \text{NH}3

$$

Notes

- This method is straightforward but requires precise temperature control to avoid decomposition.

- The yield of this reaction is typically moderate to high, depending on the reaction time and purity of reagents.

Oxidative Formylation of Aminobenzoic Acids

Methodology

This method involves the oxidative formylation of aminobenzoic acids using formaldehyde or formic acid as a formylating agent:

- Reagents : Aminobenzoic acid, formaldehyde or formic acid.

- Conditions : Mild heating (50–80°C) in an aqueous or organic solvent medium.

- Catalysts : Acid catalysts such as hydrochloric or sulfuric acid are often employed.

Advantages

- High selectivity for the formylamino product.

- Shorter reaction times compared to direct amidation methods.

Limitations

Two-Step Synthesis via Benzaldehyde Oxime

Methodology

This process involves first synthesizing a benzaldehyde oxime intermediate, followed by reduction and amidation:

Conditions

- The reduction step is often carried out using zinc powder in an acidic medium.

- The amidation step proceeds at room temperature or slightly elevated temperatures (30–50°C).

Notes

Catalytic Amidation Using Formyl Chloride Derivatives

Methodology

This approach uses formyl chloride derivatives as the formylating agent:

- Reagents : Anthranilic acid and formyl chloride (or its derivatives).

- Conditions : Carried out in an organic solvent like dichloromethane at low temperatures (-4 to 0°C).

- Catalysts : Triethylamine or pyridine is used as a base catalyst.

Advantages

- High yield and purity of the product.

- Suitable for large-scale production.

Limitations

Industrial Synthesis via Formamide Reaction

Methodology

In industrial settings, anthranilic acid is reacted with excess formamide under high-pressure conditions:

- Reagents : Anthranilic acid and excess formamide.

- Conditions : High pressure (10–20 atm) and temperatures around 180–200°C.

- Catalysts : No catalyst is typically required due to the high reactivity of formamide under these conditions.

Notes

- This method is cost-effective for large-scale production but requires specialized equipment to handle high pressure.

Summary Table of Methods

| Method | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Synthesis | Anthranilic acid, formamide | 150–200°C | Moderate | Simple but temperature-sensitive |

| Oxidative Formylation | Aminobenzoic acid, formaldehyde/formic acid | 50–80°C | High | High selectivity |

| Two-Step Synthesis | Benzaldehyde oxime | Multi-step | >90 | Complex but efficient |

| Catalytic Amidation | Formyl chloride derivatives | -4 to 0°C | High | Requires careful reagent handling |

| Industrial Synthesis | Anthranilic acid, formamide | High pressure (10–20 atm) | High | Suitable for large-scale production |

化学反应分析

Types of Reactions

2-(Formylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to amines.

Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

科学研究应用

Pharmacological Applications

Cholinesterase Reactivation

Recent studies have highlighted the compound's potential as a non-oxime reactivator of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In experiments involving diazinon poisoning in mice, 2-(formylamino)benzoic acid demonstrated significant reactivation of AChE activity in both serum and brain homogenates, outperforming traditional oxime treatments like Pralidoxime (2-PAM) in certain aspects . The findings suggest that this compound could be a promising candidate for treating organophosphate poisoning with minimal side effects.

Analytical Chemistry Applications

Chromatographic Techniques

In analytical chemistry, this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). It has been successfully separated using reverse-phase HPLC methods, which are scalable and suitable for pharmacokinetic studies . This capability makes it valuable for quality control and research applications in pharmaceutical development.

Metabolomic Studies

Biomarker Potential

Metabolomic analyses have identified this compound as a significant metabolite associated with various physiological conditions. For instance, it was noted to be differentially expressed in serum samples from individuals with hyperbilirubinemia and hyperuricemia compared to healthy controls . Such findings underscore its potential role as a biomarker for metabolic disorders.

Case Studies

作用机制

2-(Formylamino)benzoic acid exerts its effects by interacting with specific molecular targets and pathways. It reduces cholesterol production by inhibiting enzymes involved in cholesterol biosynthesis . Additionally, it inhibits copper-catalyzed oxidation of LDL-C, which is a key factor in the development of atherosclerosis . The exact molecular targets and pathways involved in its therapeutic effects on autoimmune diseases are still under investigation.

相似化合物的比较

Key Observations :

- Substituent Effects: The formylamino group (-NHCHO) in this compound enhances hydrogen-bonding capacity compared to alkylamino groups (e.g., -NHCH₂CH₂CH₃), improving solubility in polar solvents .

- Biological Activity: 2-Benzoylbenzoic acid derivatives exhibit stronger binding to T1R3 bitter taste receptors (ΔGbinding = -6.2 kcal/mol) than this compound, likely due to aromatic stacking interactions .

Antioxidant and Metabolite Roles

- In Coffea arabica, this compound is unique to the RF variety, contrasting with 3,3',4-trimethoxyellagic acid and 6'-O-feruloyl-D-sucrose, which are linked to phenolic antioxidant pathways .

- Unlike chlorogenic acid (a dominant coffee antioxidant), this compound lacks a catechol group, reducing its free radical scavenging potency but enhancing stability under thermal processing .

Pharmacological and Stress Tolerance Profiles

- When applied to Dendrobium officinale, this compound increased ΦPSII (photosynthetic efficiency) by 18% under heat stress, outperforming 3-O-methylgallic acid (12%) but lagging behind 2-hydroxycinnamic acid (25%) .

生物活性

2-(Formylamino)benzoic acid, also known as anthranilic acid derivative, is a compound with significant biological activity. It has garnered attention in various fields, including biochemistry, pharmacology, and medicinal chemistry. The compound's molecular formula is CHNO, with a molecular weight of 165.15 g/mol. This article explores its biological activity, mechanisms of action, and implications in health and disease.

This compound primarily interacts with metabolic pathways involving the amino acid phenylalanine. Its mechanisms include:

- Inhibition of Enzymes : The compound inhibits the enzyme 3-hydroxyanthranilic acid oxidoreductase, which is crucial in the metabolism of tryptophan and phenylalanine. This inhibition can lead to reduced cholesterol production and altered lipid metabolism .

- Impact on Cholesterol Metabolism : By reducing cholesterol synthesis, this compound may influence cellular functions and contribute to cardiovascular health .

The compound exhibits several biochemical properties that underscore its potential therapeutic applications:

- Antioxidant Activity : It has been shown to inhibit copper-catalyzed oxidation of low-density lipoprotein cholesterol (LDL-C), suggesting a role in preventing oxidative stress-related diseases .

- Metabolic Pathways : Involvement in the metabolism of phenylalanine indicates its relevance in disorders related to amino acid metabolism, such as phenylketonuria (PKU) .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound across various contexts:

- Cardiovascular Health : A study demonstrated that this compound could inhibit LDL-C oxidation, which is critical for preventing atherosclerosis .

- Autoimmune Diseases : Research is ongoing to explore its therapeutic effects on autoimmune conditions, where modulation of immune responses may be beneficial .

- Metabolomic Studies : In serum metabolomics studies involving hyperuricemia and hyperbilirubinemia, this compound levels were found to be significantly decreased in affected individuals compared to healthy controls, indicating its potential as a biomarker for these conditions .

Data Table: Biological Activities and Effects

常见问题

Q. How can researchers confirm the identity and purity of 2-(Formylamino)benzoic acid in synthetic preparations?

Methodological Answer: To confirm identity and purity:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra for characteristic peaks. For example, the absence of H-6 (10.33 ppm) and H-9 (8.36 ppm) signals in HSQC spectra indicates nitrogen-bound protons .

- Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak at m/z 165.0426 (exact mass) .

- Elemental Analysis: Confirm %C, %H, and %N align with theoretical values (CHNO) .

- Chromatographic Purity: Employ HPLC with UV detection (e.g., λ = 254 nm) to ensure >95% purity .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 165 → 120 (quantifier) and 165 → 92 (qualifier) .

- High-Performance Liquid Chromatography (HPLC-UV): Employ a reverse-phase column (e.g., Zorbax Eclipse Plus) with isocratic elution (30% acetonitrile/70% phosphate buffer, pH 3.0) and detection at 210–230 nm .

- Sample Preparation: For plant or microbial extracts, use methanol/water (70:30, v/v) extraction followed by centrifugation (12,000 × g, 10 min) to remove particulates .

Q. How should researchers mitigate degradation of this compound during experimental storage?

Methodological Answer:

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation .

- Solvent Selection: Prepare stock solutions in anhydrous DMSO or methanol (stored at -20°C) to minimize aqueous hydrolysis .

- Stability Monitoring: Periodically analyze samples via HPLC or TLC to detect degradation products (e.g., anthranilic acid) .

Advanced Research Questions

Q. What role does this compound play in tryptophan metabolism pathways?

Methodological Answer:

- Metabolic Pathway Context: In Pleurotus ostreatus and microbial systems, it is implicated in tryptophan metabolism as a downstream metabolite. Key steps include:

- Functional Significance: Acts as a precursor for bioactive compounds (e.g., indole derivatives) and modulates redox balance in fungal development .

Q. How can researchers resolve discrepancies in reported LogD values for this compound?

Methodological Answer:

- pH-Dependent Analysis: LogD varies with pH (e.g., -1.88 at pH 7.4 vs. -0.46 at pH 5.5). Use shake-flask or potentiometric titration methods under controlled pH .

- Computational Validation: Compare experimental data with predictions from software (e.g., ACD/Labs or MarvinSuite) using SMILES input (O=CNc1ccccc1C(=O)O) .

Q. What synthetic routes yield this compound with high regioselectivity?

Methodological Answer:

- Direct Formylation: React anthranilic acid with formic acid/acetic anhydride (1:2 ratio) at 60°C for 4 hours. Purify via recrystallization (ethanol/water) to achieve >90% yield .

- Protection-Deprotection Strategy:

- Protect the amino group of anthranilic acid with Boc anhydride.

- Formylate the carboxyl group using DCC-mediated coupling.

- Deprotect under acidic conditions (HCl/dioxane) .

Q. How does CYP enzyme activity affect the metabolic fate of this compound?

Methodological Answer:

- Oxidation by Cytochrome P450 (CYP): CYP199A4 catalyzes oxidation to 4-[[2-(formylamino)acetyl]amino]benzoic acid. Monitor reactions via:

Q. What computational models predict the solubility of this compound in various solvents?

Methodological Answer:

- Quantitative Structure-Property Relationship (QSPR): Use descriptors like LogS (-1.38), polar surface area (66.40 Ų), and pKa (3.57) to predict solubility in DMSO, methanol, or aqueous buffers .

- Molecular Dynamics Simulations: Simulate solvation free energy in explicit solvent models (e.g., GROMACS) using GAFF forcefield parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。